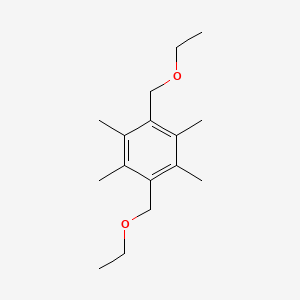
(4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate is an organoiodine compound with the molecular formula C14H11ClF3IO4S. It is a member of the iodonium salts family, which are known for their utility in various chemical reactions, particularly in organic synthesis and photoinitiation processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate typically involves the reaction of iodobenzene derivatives with appropriate aryl compounds in the presence of oxidizing agents. One common method includes the use of (4-chlorophenyl)iodonium diacetate and (4-methoxyphenyl)boronic acid in the presence of a triflate source such as trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for iodonium salts, including this compound, often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an oxidizing agent.
Substitution: It is involved in electrophilic aromatic substitution reactions due to the presence of the iodonium group.
Photoinitiation: It is used in photoinitiation reactions, particularly in the polymerization of acrylates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as peroxides and hypervalent iodine compounds.
Aryl compounds: For substitution reactions.
Photoinitiators: For photoinitiation processes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in photoinitiation reactions, the major products are typically polymerized acrylates .
Applications De Recherche Scientifique
(4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate has a wide range of applications in scientific research, including:
Biology: Employed in the study of biological processes involving oxidative stress.
Medicine: Investigated for potential use in photodynamic therapy due to its photoinitiation properties.
Industry: Utilized in the production of polymers and coatings through photopolymerization processes
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate involves the generation of reactive intermediates through photoinitiation or oxidation processes. These intermediates can then participate in various chemical reactions, leading to the formation of desired products. The molecular targets and pathways involved include the activation of aryl groups and the initiation of polymerization reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-methylphenyl)iodonium triflate: Another iodonium salt with similar photoinitiation properties.
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate: Known for its use in photopolymerization.
Uniqueness
(4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate is unique due to its specific combination of substituents, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as both an oxidizing agent and a photoinitiator makes it particularly valuable in various applications .
Propriétés
Formule moléculaire |
C14H11ClF3IO4S |
|---|---|
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(4-methoxyphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H11ClIO.CHF3O3S/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
WALCFPVECYZDHX-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


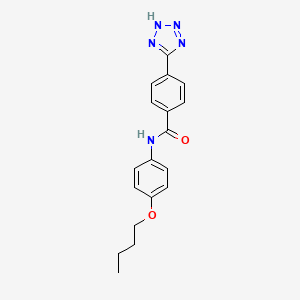
![4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol](/img/structure/B12521898.png)
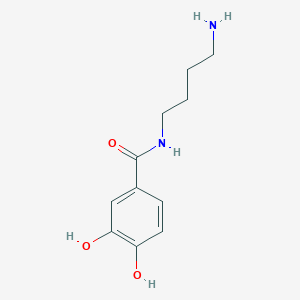

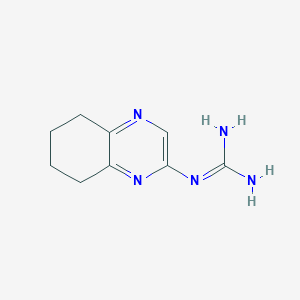
![1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane]](/img/structure/B12521913.png)
![1,1'-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole]](/img/structure/B12521926.png)
![Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl-](/img/structure/B12521938.png)
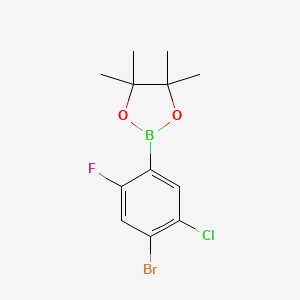
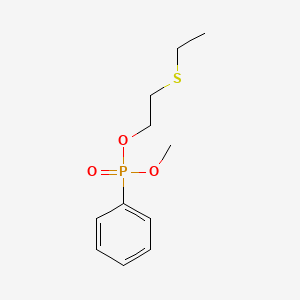

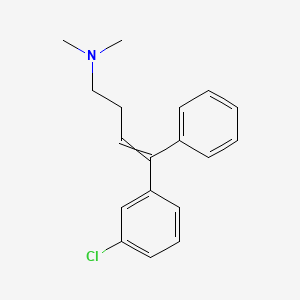
![[(4-Iodophenyl)methanetriyl]tris(trimethylsilane)](/img/structure/B12521974.png)
